molecular formula C16H17Cl2N3O3S2 B215248 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Número de catálogo B215248
Peso molecular: 434.4 g/mol
Clave InChI: GFKOTQMRNHCVLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2002 by a team of scientists at Bayer AG, and since then, it has been the subject of numerous scientific studies.

Mecanismo De Acción

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in the relaxation of smooth muscle cells in the blood vessels. By activating sGC, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 increases the production of cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels.
Biochemical and Physiological Effects:
3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can increase the production of cGMP in vascular smooth muscle cells, which leads to the relaxation of these cells and the dilation of blood vessels. 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has also been shown to inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that it can be used to study the effects of sGC activation on various physiological processes. However, one of the limitations of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Direcciones Futuras

There are a number of future directions that could be explored in the study of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272. One potential area of research is in the development of new drugs that target sGC activation. Another potential area of research is in the study of the effects of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 on other physiological processes, such as inflammation and oxidative stress. Overall, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.

Métodos De Síntesis

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dichloropyridine with sodium sulfide to form 2,6-dichloropyridine-3-thiol. This compound is then reacted with N-(butylamino)carbonothioylthioformimidic acid to form the intermediate N-(butylamino)carbonyl-2,6-dichloropyridine-3-thiol. Finally, this intermediate is reacted with sulfamic acid to form 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272.

Aplicaciones Científicas De Investigación

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is in the treatment of pulmonary hypertension. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Propiedades

Nombre del producto

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Fórmula molecular

C16H17Cl2N3O3S2

Peso molecular

434.4 g/mol

Nombre IUPAC

1-butyl-3-[4-(2,6-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H17Cl2N3O3S2/c1-2-3-8-20-16(22)21-26(23,24)14-10-19-9-7-13(14)25-15-11(17)5-4-6-12(15)18/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,22)

Clave InChI

GFKOTQMRNHCVLM-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

SMILES canónico

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.